![molecular formula C16H17N B15087704 Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- CAS No. 17693-88-8](/img/structure/B15087704.png)
Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- is an organic compound with the molecular formula C16H17N. It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by a 4-(1-methylethyl)phenylmethylene group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- typically involves the condensation reaction between benzenamine and 4-(1-methylethyl)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N-(phenylmethylene)-: Similar structure but lacks the 4-(1-methylethyl) group.
Benzenamine, 4-(1-methyl-1-phenylethyl)-N-phenyl-: Contains a different substituent on the aromatic ring.
Benzenamine, 4-bromo-3-chloro-N-[[4-(methylthio)phenyl]methylene]-: Contains additional halogen and methylthio substituents.
Uniqueness
Benzenamine, N-[[4-(1-methyleth
Propriétés
Numéro CAS |
17693-88-8 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
N-phenyl-1-(4-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C16H17N/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-13H,1-2H3 |
Clé InChI |
UYIJNKKKZFFTJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


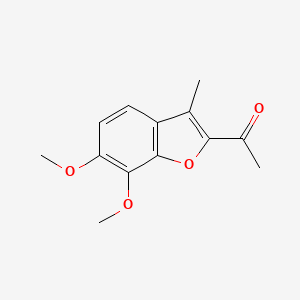

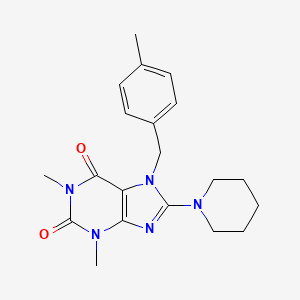
![4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B15087657.png)
![(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid](/img/structure/B15087663.png)

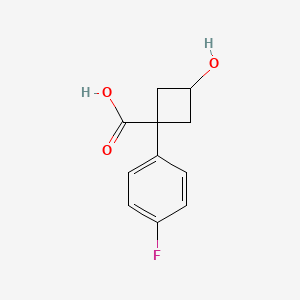

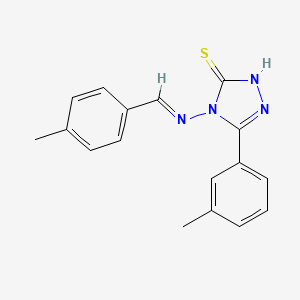
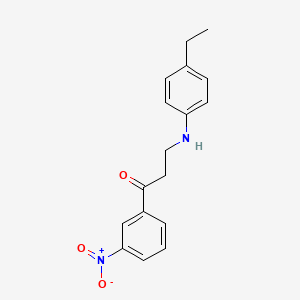
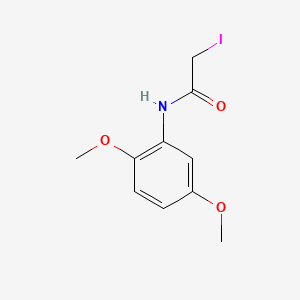

![4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid](/img/structure/B15087715.png)

